

Cellular Pathways Modulated by Prusogliptin:

**An In-depth Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DBPR108 |           |
| Cat. No.:            | B606979 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Prusogliptin (formerly **DBPR108**) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the bioavailability of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed overview of the cellular pathways modulated by Prusogliptin, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its molecular mechanism of action and therapeutic effects.

#### Introduction

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones.[3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic  $\beta$ -cells, while suppressing glucagon release from  $\alpha$ -cells. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, Prusogliptin prolongs the action of endogenous GLP-1 and GIP, thereby restoring and enhancing their glucoregulatory effects.[3][4]



#### **Core Mechanism of Action: DPP-4 Inhibition**

Prusogliptin is a competitive inhibitor of the DPP-4 enzyme. Its high potency and selectivity are key attributes that contribute to its efficacy and safety profile.

# Quantitative Data on DPP-4 Inhibition and Selectivity

The inhibitory activity and selectivity of Prusogliptin have been characterized in preclinical studies. The following tables summarize the key quantitative data.

| Parameter                                                | Value        | Source |
|----------------------------------------------------------|--------------|--------|
| IC50 for DPP-4                                           | 15 nM        | [1][5] |
| IC50 for DPP-4 in plasma<br>(human, rodent, dog, monkey) | 4.1–20.4 nM  | [6][7] |
| Comparison IC50 for Sitagliptin in plasma                | 12.3–64.4 nM | [6][7] |

Caption: In vitro and ex vivo inhibitory potency of Prusogliptin against DPP-4.

| Enzyme                              | IC50    | Source |
|-------------------------------------|---------|--------|
| DPP-2                               | > 50 μM | [1][5] |
| DPP-8                               | > 50 μM | [1][5] |
| DPP-9                               | > 50 μM | [1][5] |
| Fibroblast Activation Protein (FAP) | > 50 μM | [1][5] |

Caption: Selectivity of Prusogliptin against other dipeptidyl peptidases and related enzymes.

## **Clinical Pharmacodynamics of DPP-4 Inhibition**

Clinical studies have demonstrated dose-dependent inhibition of plasma DPP-4 activity in patients with T2DM.



| Prusogliptin Dose | Maximum DPP-4<br>Inhibition (Single<br>Dose) | Maximum DPP-4<br>Inhibition (Multiple<br>Doses) | Source |
|-------------------|----------------------------------------------|-------------------------------------------------|--------|
| 50 mg             | 64.7%                                        | 62.1%                                           | [6]    |
| 100 mg            | 72.6%                                        | 69.9%                                           | [6]    |
| 200 mg            | 88.7%                                        | 89.4%                                           | [6]    |

Caption: Maximum plasma DPP-4 inhibition in patients with T2DM after single and multiple oral doses of Prusogliptin.

# **Modulation of Incretin Signaling Pathways**

The inhibition of DPP-4 by Prusogliptin directly leads to the potentiation of the GLP-1 and GIP signaling pathways in various tissues, most notably the pancreatic islets.

#### The Incretin Axis and DPP-4

The following diagram illustrates the central role of DPP-4 in the incretin axis and the mechanism of action of Prusogliptin.





Click to download full resolution via product page

Caption: Prusogliptin's mechanism of action on the incretin axis.

## **Pancreatic β-Cell Signaling Cascade**

Upon binding to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic  $\beta$ -cells, active GLP-1 and GIP initiate a signaling cascade that enhances glucosestimulated insulin secretion (GSIS).





Click to download full resolution via product page

Caption: GLP-1/GIP signaling cascade in pancreatic  $\beta$ -cells.



The primary downstream effects of elevated cAMP include the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both pathways converge to sensitize the insulin granule exocytosis machinery, leading to a more robust insulin release in the presence of elevated glucose levels.

## **Experimental Protocols**

The following are detailed methodologies representative of the key preclinical and clinical experiments used to characterize the cellular and physiological effects of Prusogliptin.

### In Vitro DPP-4 Enzyme Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Prusogliptin against DPP-4.
- Principle: This assay measures the ability of Prusogliptin to inhibit the cleavage of a fluorogenic DPP-4 substrate.
- Materials:
  - Recombinant human DPP-4 enzyme.
  - DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
  - Prusogliptin (DBPR108) at various concentrations.
  - Assay buffer (e.g., Tris-HCl, pH 7.5).
  - 96-well black microplates.
  - Fluorescence plate reader.
- Procedure:
  - Prepare serial dilutions of Prusogliptin in the assay buffer.
  - In a 96-well plate, add the DPP-4 enzyme to each well containing either Prusogliptin dilutions or buffer (for control).



- Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the DPP-4 substrate to all wells.
- Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of time (e.g., 30-60 minutes).
- Calculate the rate of reaction for each Prusogliptin concentration.
- Plot the percentage of inhibition against the logarithm of Prusogliptin concentration and determine the IC50 value using non-linear regression analysis.

# In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model

- Objective: To evaluate the effect of Prusogliptin on glucose tolerance in a model of insulin resistance.
- Principle: This test measures the ability of the animal to clear a glucose load from the bloodstream after oral administration, following treatment with Prusogliptin.
- Materials:
  - Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet).
  - Prusogliptin (DBPR108) formulated for oral gavage.
  - Glucose solution (e.g., 2 g/kg body weight).
  - Glucometer and test strips.
- Procedure:
  - Fast the mice overnight (e.g., 12-16 hours) with free access to water.
  - Administer Prusogliptin or vehicle control via oral gavage.



- After a specified time (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.
- Administer the glucose solution via oral gavage.
- Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
- Compare the AUC values between the Prusogliptin-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

## Measurement of Active GLP-1 and Insulin Levels

- Objective: To determine the in vivo effect of Prusogliptin on the levels of active GLP-1 and insulin.
- Principle: Following Prusogliptin administration and a glucose challenge, blood samples are collected and analyzed for active GLP-1 and insulin concentrations using specific immunoassays.
- Materials:
  - Experimental animals (e.g., rats or mice).
  - Prusogliptin (DBPR108).
  - Glucose solution.
  - Blood collection tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an anticoagulant (e.g., EDTA).
  - ELISA kits for active GLP-1 and insulin.
- Procedure:



- Conduct an experiment similar to the OGTT protocol.
- At specified time points (e.g., before and after the glucose challenge), collect blood samples into the prepared tubes.
- Immediately place the samples on ice and then centrifuge at a low temperature to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Measure the concentrations of active GLP-1 and insulin in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.
- Compare the hormone levels between the Prusogliptin-treated and vehicle-treated groups.

## **Summary of Therapeutic Effects**

The modulation of these cellular pathways by Prusogliptin culminates in its clinically observed therapeutic effects in patients with T2DM.

| Clinical Outcome                      | Effect of Prusogliptin                                  | Source |
|---------------------------------------|---------------------------------------------------------|--------|
| HbA1c Reduction (as monotherapy)      | Superior to placebo and non-<br>inferior to sitagliptin | [4]    |
| HbA1c Reduction (add-on to metformin) | Significantly greater reduction compared to placebo     | [8]    |
| Fasting Plasma Glucose                | Significant reduction                                   | [8]    |
| Postprandial Plasma Glucose           | Significant reduction                                   | [8]    |
| Risk of Hypoglycemia                  | Low, due to glucose-<br>dependent mechanism             | [3]    |
| Body Weight                           | Generally neutral effect                                | [3]    |

Caption: Summary of key clinical efficacy and safety outcomes for Prusogliptin.



#### Conclusion

Prusogliptin is a highly effective DPP-4 inhibitor that modulates key cellular pathways involved in glucose homeostasis. Its potent and selective inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. This in-depth guide has provided a comprehensive overview of the molecular mechanisms, supported by quantitative data and experimental methodologies, that underpin the therapeutic utility of Prusogliptin in the management of type 2 diabetes mellitus. The detailed understanding of these pathways is crucial for ongoing research and the development of future antidiabetic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Custom CLASS 1 NEW DRUG â PROST PRUSOGLIPTIN TABLETS APROPERS MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cellular Pathways Modulated by Prusogliptin: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#cellular-pathways-modulated-by-prusogliptin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com